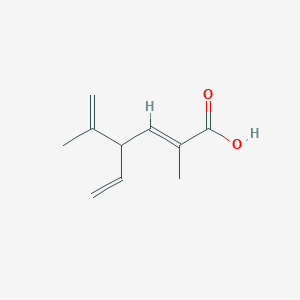
(2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid is an organic compound with a unique structure characterized by the presence of both ethenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkenes and alkynes as starting materials, which undergo a series of reactions such as hydroboration-oxidation, Wittig reaction, and esterification to form the desired compound. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethenyl and dimethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-Methyl-2,5-dimethylhexa-2,5-dienoic acid
- (2E)-4-Vinyl-2,5-dimethyl-2,5-hexadienoic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of ethenyl and dimethyl groups. This structural feature imparts distinct chemical and physical properties, making it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
17152-12-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2E)-4-ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
InChI |
InChI=1S/C10H14O2/c1-5-9(7(2)3)6-8(4)10(11)12/h5-6,9H,1-2H2,3-4H3,(H,11,12)/b8-6+ |
InChI Key |
IVZCQNFSZAFCLM-SOFGYWHQSA-N |
SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
Isomeric SMILES |
CC(=C)C(C=C)/C=C(\C)/C(=O)O |
Canonical SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















